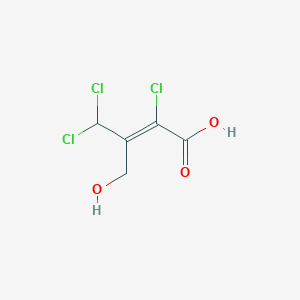
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid, also known as CMHB, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of biochemistry and physiology due to its unique properties and mechanisms of action. In
Scientific Research Applications
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been studied for its potential use in various scientific research applications. One area of research where (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has shown promise is in the field of cancer treatment. Studies have shown that (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism in cancer cells. This inhibition leads to a decrease in the production of ATP, the main energy source for cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has also been shown to have anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid in lab experiments is its relatively low cost and ease of synthesis. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid is also stable and can be stored for long periods of time without degradation. However, one limitation of using (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are a number of future directions for research on (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid. One area of research that shows promise is the development of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid and its potential use in other areas of medicine, such as neuroprotection and infectious disease treatment. Finally, more research is needed to optimize the synthesis and purification of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid for use in lab experiments and drug development.
Synthesis Methods
The synthesis of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid involves the reaction of dichloroacetic acid with chloral hydrate in the presence of a strong base. This reaction produces (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid as a white crystalline solid with a melting point of 140-142°C. The yield of this reaction is typically around 70-75%, and the purity of the resulting (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid can be further improved through recrystallization.
properties
CAS RN |
126572-78-9 |
|---|---|
Product Name |
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid |
Molecular Formula |
C5H5Cl3O3 |
Molecular Weight |
219.45 g/mol |
IUPAC Name |
(Z)-2,4,4-trichloro-3-(hydroxymethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H5Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h4,9H,1H2,(H,10,11)/b3-2- |
InChI Key |
SHGAIAGWDXHJHG-IHWYPQMZSA-N |
Isomeric SMILES |
C(/C(=C(\C(=O)O)/Cl)/C(Cl)Cl)O |
SMILES |
C(C(=C(C(=O)O)Cl)C(Cl)Cl)O |
Canonical SMILES |
C(C(=C(C(=O)O)Cl)C(Cl)Cl)O |
synonyms |
2-CHLORO-3-(DICHLOROMETHYL)-4-HYDROXYBUT-2-ENOICACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
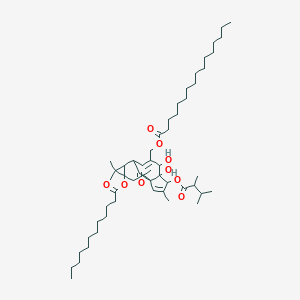
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
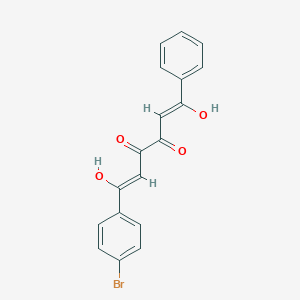
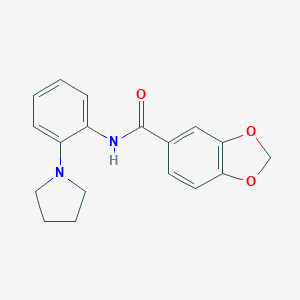
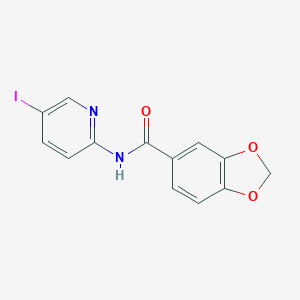
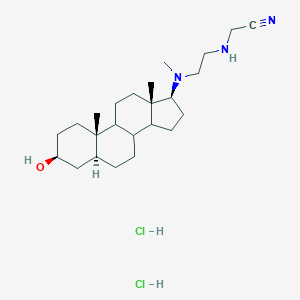
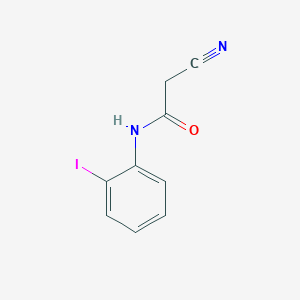
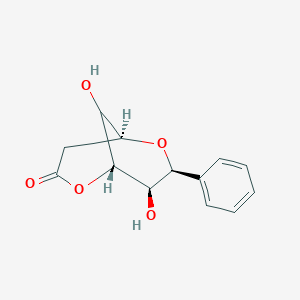
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
